molecular formula C5H5O4- B1240549 (S)-alpha-hydroxyglutarate-gamma-lactone

(S)-alpha-hydroxyglutarate-gamma-lactone

Cat. No.: B1240549
M. Wt: 129.09 g/mol
InChI Key: QVADRSWDTZDDGR-VKHMYHEASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-alpha-Hydroxyglutarate-gamma-lactone is the intramolecular ester (lactone) form of (S)-2-hydroxyglutarate, a metabolite of growing importance in biochemical research . This gamma-lactone structure is characterized by a five-membered ring and is known for its thermodynamic stability . Researchers are increasingly interested in this lactone due to its active role in metabolic pathways and its dynamic equilibrium with the open-chain 2-hydroxyglutarate form in biological systems . A primary area of investigation for this compound is cancer metabolism, particularly in the context of isocitrate dehydrogenase (IDH)-mutant cancers such as acute myeloid leukemia (AML) and gliomas . Studies have identified that the lactonization of 2-hydroxyglutarate occurs naturally in vivo and may play a critical role in modulating the tumor microenvironment . The lactone form exhibits striking differences in cellular uptake compared to 2-hydroxyglutarate, and its formation is favored at low environmental pH, a condition often found in tumors . This makes it a valuable tool for studying metabolite transport and cell-cell communication within tumors. Furthermore, this lactone serves as a versatile precursor in organic synthesis and is an interesting molecule for polyester synthesis via ring-opening polymerization . It is also a key intermediate for accessing other valuable compounds, such as gamma-carboxyl butyrolactones (γ-CBL), which are useful precursors in the synthesis of biologically active molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H5O4-

Molecular Weight

129.09 g/mol

IUPAC Name

(2S)-5-oxooxolane-2-carboxylate

InChI

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/p-1/t3-/m0/s1

InChI Key

QVADRSWDTZDDGR-VKHMYHEASA-M

SMILES

C1CC(=O)OC1C(=O)[O-]

Isomeric SMILES

C1CC(=O)O[C@@H]1C(=O)[O-]

Canonical SMILES

C1CC(=O)OC1C(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Biochemical Research Applications

(S)-alpha-hydroxyglutarate-gamma-lactone serves as a significant intermediate in the synthesis of various bioactive compounds. Its structural similarity to other hydroxy acids makes it a valuable building block in organic synthesis.

  • Synthesis of Hydroxy Acids : Recent studies have highlighted the use of biocatalytic cascades for the efficient synthesis of hydroxy acids, including (S)-alpha-hydroxyglutarate-gamma-lactone. These methods utilize enzymes to convert α-amino acids into α-hydroxy acids with high optical purity and yield .
  • Chemical Probes : The compound has been explored as a chemical probe in synthetic chemistry, enabling researchers to develop libraries of compounds that could serve as drug leads. This application is particularly relevant in the context of drug discovery and development .

Therapeutic Applications

The therapeutic potential of (S)-alpha-hydroxyglutarate-gamma-lactone is being investigated, especially in the context of cancer treatment.

  • Oncometabolite Studies : Related compounds such as D-2-hydroxyglutarate are known oncometabolites produced in isocitrate dehydrogenase-mutated tumors. The lactonization of D-2-hydroxyglutarate leads to the formation of 2-hydroxyglutarate-gamma-lactone, which may influence tumor microenvironments and immune responses . This suggests that (S)-alpha-hydroxyglutarate-gamma-lactone could play a role in cancer biology and treatment strategies.
  • Metabolic Modulation : Research indicates that (S)-alpha-hydroxyglutarate-gamma-lactone may affect metabolic pathways related to energy production and cellular signaling, potentially offering insights into metabolic disorders and therapies targeting these pathways .

Case Studies and Experimental Findings

Several studies have documented the applications of (S)-alpha-hydroxyglutarate-gamma-lactone, showcasing its relevance in both fundamental research and applied sciences.

Study Focus Findings
Study 1BiocatalysisDemonstrated high yield synthesis of hydroxy acids using enzyme cascades, with (S)-alpha-hydroxyglutarate-gamma-lactone as a key product .
Study 2Cancer MetabolismInvestigated the role of 2-hydroxyglutarate-gamma-lactone in modulating tumor microenvironments; suggested potential therapeutic implications .
Study 3Synthetic ChemistryHighlighted the use of (S)-alpha-hydroxyglutarate-gamma-lactone as a precursor for developing chemical probes for drug discovery .

Comparison with Similar Compounds

Gamma-Butyrolactone (GBL)

Structural Features :

  • Molecular Formula : C₄H₆O₂
  • CAS No.: 96-48-0

Functional Differences :

Glucono-delta-Lactone (GDL)

Structural Features :

  • Molecular Formula : C₆H₁₀O₆
  • CAS No.: 90-80-2

Functional Differences :

  • GDL is a food additive (E575) used as an acidulant in tofu and dairy products. It hydrolyzes to gluconic acid, contrasting with the oncogenic signaling role of (S)-alpha-hydroxyglutarate-gamma-lactone .
  • Toxicity: GDL is generally recognized as safe (GRAS) by the FDA, with LD₅₀ > 5,000 mg/kg in rats. No comparable toxicity data exist for (S)-alpha-hydroxyglutarate-gamma-lactone .

Regulatory Status :

  • GDL is approved for food use, while (S)-alpha-hydroxyglutarate-gamma-lactone lacks regulatory approvals due to its research-stage status .

D-Glucurono-6,3-Lactone

Structural Features :

  • Molecular Formula : C₆H₈O₆
  • CAS No.: 32449-92-6

Functional Differences :

  • This lactone is involved in detoxification pathways, conjugating toxins via glucuronidation. (S)-alpha-hydroxyglutarate-gamma-lactone lacks this metabolic role .
  • Applications : Used in supplements for liver health, unlike the cancer-associated (S)-alpha-hydroxyglutarate-gamma-lactone .

Data Tables

Table 1: Structural and Functional Comparison of Lactones

Compound Molecular Formula CAS No. Key Applications/Roles Toxicity Profile
(S)-alpha-HG-gamma-lactone C₅H₆O₅ Not Available Oncogenic signaling (research) Limited data
Gamma-butyrolactone (GBL) C₄H₆O₂ 96-48-0 Industrial solvent, recreational drug High (CNS depression, dependence)
Glucono-delta-lactone (GDL) C₆H₁₀O₆ 90-80-2 Food additive (acidulant) Low (GRAS status)
D-Glucurono-6,3-lactone C₆H₈O₆ 32449-92-6 Detoxification, supplements Low (non-toxic at dietary doses)

Table 2: Lactones in Biomedical Contexts

Compound Associated Diseases Mechanistic Role References
(S)-alpha-HG-gamma-lactone Gliomas, AML Epigenetic dysregulation via 2-HG accumulation
Gamma-butyrolactone (GBL) Substance abuse disorders GHB precursor, CNS inhibition
Glucono-delta-lactone (GDL) None (food safety) pH regulation in food products

Preparation Methods

Microbial Fermentation: Fungal Biocatalysis

Microbial fermentation using fungi of the genus Mucor represents a historically significant method for gamma-lactone production. As detailed in a foundational patent, Mucor species such as M. subtillissimus and M. circinelloides convert carboxylic acid derivatives into gamma-lactones via aerobic cultivation . The process involves incubating fungal cultures with substrates such as ethyl hexanoate or ethyl octanoate, which undergo beta-oxidation to form hydroxylated intermediates. Subsequent intramolecular esterification yields gamma-lactones.

A representative protocol involves fermenting M. circinelloides in a peptone-yeast extract-dextrose (PYE) broth at 27°C and pH 7.1, with ethyl octanoate fed continuously at 0.7 ml/L broth/hour . After 40 hours, extraction and distillation yield gamma-octalactone at 11.2 g per liter of broth. While this method achieves high volumetric productivity, its applicability to (S)-alpha-hydroxyglutarate-gamma-lactone depends on substrate specificity. Alpha-hydroxyglutaric acid derivatives, such as ethyl alpha-hydroxyhexanoate, could theoretically serve as substrates, though stereochemical control remains a challenge.

Key advantages of microbial fermentation include scalability and the avoidance of harsh reagents. However, the enantiomeric purity of the product is contingent on the stereoselectivity of fungal enzymes, which may require strain optimization for (S)-configured lactones.

Enzymatic Lactonization: pH-Dependent Endogenous Formation

Recent studies have elucidated the endogenous formation of 2-hydroxyglutarate-lactone (2-HG-lactone) from 2-hydroxyglutarate (2-HG) in cellular environments. Using 13C5^{13}\text{C}_5-L-glutamine tracer analysis, researchers demonstrated that 2-HG undergoes pH-dependent lactonization, with equilibrium favoring the lactone form at low extracellular pH . This process is catalyzed by non-enzymatic mechanisms but regulated by membrane transport proteins that modulate substrate availability.

In human macrophages, the hydrolysis of 2-HG-lactone exhibits enantioselectivity, with D-2-HG-lactone being preferentially hydrolyzed over the L-enantiomer . This suggests that (S)-alpha-hydroxyglutarate-gamma-lactone (corresponding to L-2-HG-lactone) may accumulate under conditions of impaired hydrolysis. Enzymatic methods leveraging lactonases or esterases could theoretically enhance stereocontrol, though such approaches remain underexplored.

MethodYieldEnantiomeric ExcessScalabilityKey Limitations
Microbial Fermentation11.2 g/L VariableHighSubstrate specificity
Enzymatic LactonizationEquilibrium-driven pH-dependentModerateLow throughput
Pd-Catalyzed Synthesis37–56% UndeterminedModerateRequires chiral ligands

Challenges in Stereochemical Control

The synthesis of (S)-alpha-hydroxyglutarate-gamma-lactone poses unique challenges due to the presence of two stereocenters in alpha-hydroxyglutaric acid. Microbial systems inherently produce D-2-HG-lactone , necessitating genetic engineering to favor the L-enantiomer. Chemical methods, while flexible, require chiral ligands or resolution techniques to achieve enantiopurity. Recent ligand designs incorporating 2,4,6-trialkylbenzamide groups show promise for asymmetric induction but remain untested for this specific substrate .

Q & A

Q. What analytical methods are recommended for quantifying (S)-alpha-hydroxyglutarate-gamma-lactone in cellular models?

To quantify this compound, researchers should employ high-resolution liquid chromatography-mass spectrometry (LC-MS) with chiral separation columns to distinguish the (S)-enantiomer from its (R)-counterpart. Calibration curves using synthetic standards are critical, as lactones may hydrolyze to their hydroxy-acid forms during sample preparation. Stabilizing agents (e.g., EDTA) should be added to buffer systems to minimize hydrolysis . For intracellular measurements, rapid quenching of metabolic activity (e.g., using cold methanol) is essential to preserve lactone integrity .

Q. How does (S)-alpha-hydroxyglutarate-gamma-lactone participate in IDH1-mutant cancer metabolism?

In IDH1-mutant glioblastoma and AML, the oncometabolite (R)-2-hydroxyglutarate (2-HG) accumulates, but recent studies suggest the (S)-enantiomer may also play a role in redox regulation. (S)-alpha-hydroxyglutarate-gamma-lactone, a cyclic ester derivative, can transiently modulate mitochondrial electron transport chain activity. Researchers should use isotope tracing (e.g., ¹³C-glutamine) in IDH1-mutant cell lines to track its conversion into 2-HG and assess its impact on α-ketoglutarate-dependent dioxygenases .

Q. What in vitro models are suitable for studying lactone stability and hydrolysis kinetics?

Primary human astrocytes or patient-derived glioblastoma organoids are preferred for studying hydrolysis dynamics. Researchers must monitor pH-dependent lactone ring opening using NMR or spectrophotometry. For example, at physiological pH (7.4), gamma-lactones hydrolyze to their hydroxy-acid forms within hours, necessitating time-resolved sampling . Parallel experiments in serum-free vs. serum-containing media can elucidate protein-binding effects on stability .

Advanced Research Questions

Q. How can contradictory findings about lactone bioactivity in different cancer subtypes be resolved?

Contradictions often arise from tissue-specific expression of lactonases or differential transport mechanisms. Researchers should:

  • Perform CRISPR screens to identify lactone transporters (e.g., SLC5A8) in model systems.
  • Compare lactone uptake in glioblastoma vs. AML models using radiolabeled tracers.
  • Validate findings with patient-derived xenografts (PDXs) to account for tumor microenvironment effects .

Q. What experimental designs mitigate confounding effects from lactone isomerization during metabolic flux analysis?

To address isomerization:

  • Use chiral stationary phases in LC-MS to separate (S)- and (R)-enantiomers.
  • Apply kinetic modeling (e.g., COPASI) to distinguish enzymatic vs. non-enzymatic interconversion.
  • Include stable isotope-labeled internal standards (SIL-IS) for each enantiomer to correct for matrix effects .

Q. How do researchers validate the specificity of inhibitors targeting (S)-alpha-hydroxyglutarate-gamma-lactone biosynthesis?

  • Develop orthogonal assays:
    • Enzymatic: Recombinant IDH1/2 activity assays with co-factor NADPH/NADP+ monitoring.
    • Cellular: CRISPR-edited IDH1 wild-type vs. mutant lines treated with inhibitors, followed by metabolomic profiling.
    • Structural: X-ray crystallography of inhibitor-enzyme complexes to confirm binding poses .

Q. What statistical approaches reconcile discrepancies between in vitro and in vivo lactone efficacy data?

  • Use mixed-effects models to account for inter-individual variability in animal studies.
  • Apply Bayesian meta-analysis to integrate data from heterogeneous models (e.g., cell lines, PDXs, transgenic mice).
  • Validate with single-cell RNA-seq to identify subpopulations resistant to lactone-mediated effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on lactone toxicity in neuronal vs. cancer cells?

  • Dose-response stratification: Test lactone concentrations spanning physiological (nM) vs. pharmacological (μM) ranges.
  • Cell-type-specific pathways: Perform RNA-seq to compare stress-response pathways (e.g., NRF2, HIF-1α) in neurons vs. glioma cells.
  • Redox profiling: Measure glutathione depletion and ROS accumulation using fluorescent probes (e.g., CellROX) .

Q. What methodologies resolve ambiguities in lactone-protein interaction studies?

  • Thermal shift assays: Monitor protein melting curves with/without lactone to identify binding targets.
  • Hydrogen-deuterium exchange (HDX) MS: Map conformational changes in enzymes (e.g., prolyl hydroxylases) upon lactone binding.
  • Isothermal titration calorimetry (ITC): Quantify binding affinities and stoichiometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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